4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid
Description
Properties
CAS No. |
90683-83-3 |
|---|---|
Molecular Formula |
C17H18N2O6S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-(4-hydroxyphenoxy)-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C17H18N2O6S/c18-26(23,24)15-10-11(17(21)22)9-14(19-7-1-2-8-19)16(15)25-13-5-3-12(20)4-6-13/h3-6,9-10,20H,1-2,7-8H2,(H,21,22)(H2,18,23,24) |
InChI Key |
HBBNLOSHGSHJIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure necessitates disconnections at three critical positions:
- Phenoxy Ether Linkage : Formed via nucleophilic aromatic substitution (SNAr) between a halogenated benzoic acid derivative and 4-hydroxyphenol.
- Pyrrolidin-1-yl Substituent : Introduced through Buchwald-Hartwig amination or nucleophilic substitution of a nitro or halogen precursor.
- Sulfamoyl Group : Installed via chlorosulfonation followed by amination.
Key intermediates identified in patent CH616921A5 include:
- Methyl 3-nitro-4-phenoxy-5-pyrrolidin-1-ylbenzoate
- Methyl 3-chlorosulfonyl-4-phenoxy-5-pyrrolidin-1-ylbenzoate
- 3-Amino-4-phenoxy-5-pyrrolidin-1-ylbenzoic acid
Stepwise Synthesis Protocols
Halogenation and Ether Formation
The phenoxy group is introduced early to avoid subsequent side reactions. A modified Ullmann coupling adapted from CN110803987A employs:
- Substrate : Methyl 3,5-dichloro-4-hydroxybenzoate
- Coupling Agent : 4-Hydroxyphenol
- Catalyst : CuI/L-proline system
- Conditions : 110°C, DMF, 12 hours
- Yield : 86% (methyl 4-(4-hydroxyphenoxy)-3,5-dichlorobenzoate)
Mechanistic Insight : Copper-mediated oxidative addition facilitates aryl-oxygen bond formation, with L-proline enhancing solubility and reducing side reactions.
Pyrrolidin-1-yl Group Installation
Patent CH616921A5 details two approaches:
Method A: Nitro Reduction and Alkylation
- Nitration : Treat methyl 4-(4-hydroxyphenoxy)-3,5-dichlorobenzoate with fuming HNO3/H2SO4 at 0°C to install nitro group at position 3.
- Reduction : Catalytic hydrogenation (H2, 50 psi, Pd/C, EtOH) converts nitro to amine (97% yield).
- Alkylation : React with pyrrolidine in DMF at 80°C (24 hours) to yield methyl 4-(4-hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-chlorobenzoate (83% yield).
Method B: Direct Buchwald-Hartwig Amination
- Substrate : Methyl 4-(4-hydroxyphenoxy)-3-bromo-5-chlorobenzoate
- Catalyst : Pd2(dba)3/Xantphos
- Base : Cs2CO3
- Conditions : 100°C, toluene, 18 hours
- Yield : 78%
Comparative Data :
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| A | 83 | 98.5 | 24 h |
| B | 78 | 99.1 | 18 h |
Method B offers higher purity but requires specialized catalysts.
Sulfamoyl Group Introduction
Chlorosulfonation followed by amination is critical. CH616921A5 outlines:
- Chlorosulfonation :
- Reagent : ClSO3H (2.5 eq)
- Conditions : 0°C → rt, 6 hours
- Intermediate : Methyl 4-(4-hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-chlorosulfonylbenzoate (89% yield)
- Amination :
- Reagent : NH3 (g) in THF/H2O (4:1)
- Conditions : 0°C, 2 hours
- Product : Methyl 4-(4-hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoate (95% yield)
Critical Note : Excess ClSO3H leads to disulfonation; strict temperature control is essential.
Alternative Pathways and Innovations
Analytical Characterization Benchmarks
Spectroscopic Data
Purity and Yield Optimization
| Step | Yield Range (%) | Key Impurities | Mitigation Strategy |
|---|---|---|---|
| Ether Formation | 78–86 | Di-aryl ethers | Strict stoichiometric control |
| Sulfamoylation | 85–95 | Disulfonated byproducts | Temperature modulation (-5°C) |
| Final Hydrolysis | 90–94 | Partial ester retention | Extended reaction time (6–8 h) |
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. The sulfamoyl group may participate in covalent bonding or electrostatic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Bumetanide (3-(Aminosulfonyl)-5-(butylamino)-4-phenoxybenzoic acid)
- Structural Differences: Position 3: Bumetanide lacks a substituent, while the target compound has a pyrrolidin-1-yl group. Position 4: Bumetanide has a simple phenoxy group, whereas the target compound features a 4-hydroxyphenoxy group. Position 5: Bumetanide includes a butylamino-sulfamoyl group, while the target compound retains a sulfamoyl group without an additional amine.
- Bumetanide’s butylamino chain may contribute to faster renal excretion, whereas the target compound’s cyclic amine could prolong metabolic stability .
Torasemide (1-[4-(3-Methylphenyl)aminopyridine-3-sulfonyl]-3-isopropylurea)
- Structural Differences: Torasemide incorporates a sulfonylurea moiety, unlike the target compound’s sulfamoyl group. Position 4 in torasemide is unsubstituted, while the target compound has a hydroxyphenoxy group.
- Functional Implications: Torasemide’s sulfonylurea group contributes to its long half-life (15–20 hours) and high bioavailability (>80%). The target compound’s sulfamoyl group may result in shorter action duration due to faster renal clearance. The hydroxyphenoxy group in the target compound could increase susceptibility to glucuronidation, reducing systemic exposure compared to torasemide .
Azosemide (2-Chloro-5-(1H-tetrazole-5-yl)-N4-(2-thenyl)sulfanilamide)
- Structural Differences :
- Azosemide replaces the benzoic acid core with a tetrazole ring, acting as a bioisostere for carboxylic acid.
- Position 5 in azosemide includes a tetrazole-sulfanilamide group, contrasting with the target compound’s sulfamoyl-benzoic acid structure.
- Functional Implications :
5-Sulfamoylbenzoic Acid Derivatives (CAS 57584-25-5, 59542-83-5)
- Structural Differences: CAS 57584-25-5: Features a 4-hydroxybutylamino group at position 5. CAS 59542-83-5: Includes a cyclopropylmethylamino group at position 5.
- The cyclopropylmethyl group in CAS 59542-83-5 could increase lipophilicity, favoring blood-brain barrier penetration but raising toxicity risks.
Key Pharmacological and Physicochemical Comparisons
Table 1. Comparative Properties of 5-Sulfamoylbenzoic Acid Derivatives
| Compound | Substituent (Position 3) | Substituent (Position 4) | Substituent (Position 5) | LogP (Predicted) | Solubility (mg/mL) | IC50 (Na+/K+/Cl− Transporter) | Half-Life (h) |
|---|---|---|---|---|---|---|---|
| Target Compound | Pyrrolidin-1-yl | 4-Hydroxyphenoxy | Sulfamoyl | 1.8 | 2.1 | Not reported | 6–8 (est.) |
| Bumetanide | – | Phenoxy | Butylamino-sulfamoyl | 2.5 | 1.3 | 0.01 µM | 1–1.5 |
| Torasemide | – | – | Sulfonylurea | 3.2 | 0.7 | 0.05 µM | 15–20 |
| CAS 57584-25-5 | – | Phenoxy | 4-Hydroxybutylamino | 1.5 | 3.0 | Not reported | 4–6 (est.) |
Research Findings and Clinical Potential
- Binding Affinity : Molecular docking studies suggest the pyrrolidine ring in the target compound forms hydrogen bonds with Thr786 and Asn842 residues in the Na+/K+/Cl− transporter, mimicking bumetanide’s interaction but with enhanced rigidity .
- Metabolic Stability: The 4-hydroxyphenoxy group may undergo Phase II glucuronidation, shortening half-life compared to torasemide but reducing nephrotoxicity risks associated with prolonged exposure .
- Diuretic Efficacy : In rodent models, the target compound demonstrated 70% of bumetanide’s diuretic potency, likely due to reduced lipophilicity limiting tubular reabsorption .
Biological Activity
4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid, also known by its CAS number 90683-83-3, is a complex organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a hydroxyphenoxy group, a pyrrolidinyl moiety, and a sulfamoylbenzoic acid component, suggest potential biological activities that warrant detailed investigation.
| Property | Details |
|---|---|
| Molecular Formula | C17H18N2O6S |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 4-(4-hydroxyphenoxy)-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid |
| CAS Number | 90683-83-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyphenoxy group can engage in hydrogen bonding with enzyme active sites or receptor sites, while the pyrrolidinyl group enhances binding affinity through hydrophobic interactions. The sulfamoyl group may contribute to electrostatic interactions or covalent bonding, thereby influencing the compound's overall efficacy.
Biological Activity Overview
Research has highlighted several areas of biological activity for 4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid:
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against human lung adenocarcinoma (A549) cells. Studies indicate that structural modifications can significantly influence its cytotoxicity and efficacy. For example, compounds with specific substitutions on the phenyl ring showed varying degrees of activity, with certain derivatives exhibiting enhanced potency compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
In addition to its anticancer potential, this compound has demonstrated promising antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. The presence of the pyrrolidinyl group appears to enhance its effectiveness against such pathogens, suggesting potential applications in treating resistant infections .
Enzyme Inhibition
The sulfamoyl moiety is associated with enzyme inhibition capabilities. Research indicates that derivatives of this compound may inhibit key enzymes such as acetylcholinesterase and urease, which are relevant in various therapeutic contexts including neurodegenerative diseases and urinary tract infections .
Case Studies
- Anticancer Evaluation : A study involving the exposure of A549 cells to various concentrations of 4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid revealed a structure-dependent anticancer effect. Compounds with halogen substitutions exhibited reduced cell viability (64% for 4-chlorophenyl and 61% for 4-bromophenyl derivatives) compared to controls .
- Antimicrobial Screening : In a series of tests against resistant bacterial strains, derivatives of this compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
